rac-(1R,2S)-2-(1H-imidazol-1-yl)cyclopentan-1-amine
Description
rac-(1R,2S)-2-(1H-imidazol-1-yl)cyclopentan-1-amine: is a chiral compound featuring an imidazole ring attached to a cyclopentane backbone
Properties
CAS No. |
2307755-72-0 |
|---|---|
Molecular Formula |
C8H13N3 |
Molecular Weight |
151.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available cyclopentanone and imidazole.
Reaction Steps:
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry.
Industrial Production Methods: Industrial production may involve optimized versions of the laboratory synthesis, focusing on yield, purity, and cost-effectiveness. This could include continuous flow processes and the use of more sustainable reagents.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming imidazole N-oxides.
Reduction: Reduction can lead to the formation of secondary amines or other reduced derivatives.
Substitution: The imidazole ring can participate in various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent but may include bases like sodium hydride or catalysts like palladium.
Major Products: The major products depend on the specific reactions but can include various substituted imidazoles and cyclopentane derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis.
- Intermediate in the synthesis of more complex molecules.
Biology:
- Potential applications in the study of enzyme interactions due to the imidazole ring.
Medicine:
- Investigated for potential pharmacological activities, such as antifungal or antibacterial properties.
Industry:
- May be used in the development of new materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors in the body. The imidazole ring is known to coordinate with metal ions, which could be a part of its mechanism in biological systems.
Comparison with Similar Compounds
1H-imidazole: The parent compound, simpler in structure.
Cyclopentylamine: Lacks the imidazole ring but shares the cyclopentane backbone.
Histamine: Contains an imidazole ring and is biologically active.
Uniqueness:
- The combination of the imidazole ring and the cyclopentane backbone gives this compound unique properties, potentially offering a balance of stability and reactivity not found in simpler analogs.
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